1-Methoxy-4,4-dimethylpentan-3-ol

Descripción

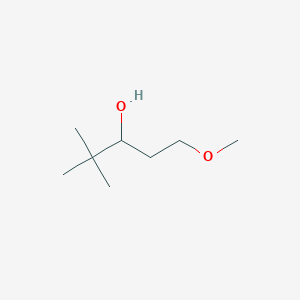

1-Methoxy-4,4-dimethylpentan-3-ol (CAS 1249800-80-3) is a branched aliphatic alcohol with the molecular formula C₈H₁₈O₂. Its structure features a hydroxyl group (-OH) at the third carbon, a methoxy group (-OCH₃) at the first carbon, and two methyl groups at the fourth carbon (Figure 1). This compound is utilized in pharmaceutical research, particularly in the synthesis of intermediates and fluorescent probes . Its steric hindrance and functional group arrangement influence its reactivity, solubility, and applications in catalysis and organic synthesis.

Propiedades

IUPAC Name |

1-methoxy-4,4-dimethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-8(2,3)7(9)5-6-10-4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNDHUQEQIUWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methoxy-4,4-dimethylpentan-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4,4-dimethylpentan-3-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the desired product through methanolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the compound from reaction by-products .

Análisis De Reacciones Químicas

Types of Reactions

1-Methoxy-4,4-dimethylpentan-3-ol undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

1-Methoxy-4,4-dimethylpentan-3-ol has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1-Methoxy-4,4-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 1-Methoxy-4,4-dimethylpentan-3-ol, differing in substituents or functional groups:

Key Observations :

- Functional Groups : The hydroxyl group in 2,4-dimethylpentan-3-ol enables esterification or oxidation, whereas the methoxy group in the title compound reduces polarity and reactivity .

- Steric Effects : Bulky substituents (e.g., phenyl or triazolyl groups) in analogs increase steric hindrance, impacting reaction kinetics and selectivity in coupling reactions .

- Aromatic vs. Aliphatic : Phenyl-containing derivatives exhibit lower solubility in polar solvents but enhanced stability in aromatic interactions .

This compound

- Reactivity : The methoxy group acts as a poor leaving group, limiting nucleophilic substitution. However, the hydroxyl group can undergo acetylation or silylation for protective strategies .

- Applications : Used in enzymatic resolution studies and as a chiral building block for bioactive molecules .

2,4-Dimethylpentan-3-ol

- Reactivity: As a secondary alcohol, it participates in oxidation (to ketones) and serves as a hydrogen donor in transfer hydrogenation .

- Applications : Critical in racemization of amines under Shvo’s catalyst conditions at elevated temperatures .

Aromatic Derivatives

- (S)-4,4-Dimethyl-1-phenylpentan-3-ol : Facilitates α-hexylation of piperidines in alkaloid synthesis due to its steric bulk, achieving yields up to 78% .

- Triazolyl Analogs : The triazole ring enhances hydrogen-bonding capacity, making it relevant in antifungal agent synthesis (e.g., tebuconazole impurities) .

Physicochemical Properties

| Property | This compound | 2,4-Dimethylpentan-3-ol | (S)-4,4-Dimethyl-1-phenylpentan-3-ol |

|---|---|---|---|

| Boiling Point | ~200°C (estimated) | 160–165°C | >250°C |

| Solubility in Water | Low (hydrophobic groups) | Moderate | Very low (aromatic hindrance) |

| LogP (Partition Coefficient) | ~2.5 | ~1.8 | ~3.2 |

Notes:

Research Findings and Case Studies

- Catalytic Efficiency : 2,4-Dimethylpentan-3-ol outperforms less hindered alcohols in Mura’s coupling conditions, achieving 78% yield in piperidine hexylation due to optimal steric effects .

- Stereochemical Outcomes: The (S)-enantiomer of 4,4-dimethyl-1-phenylpentan-3-ol is pivotal in asymmetric synthesis, as demonstrated in the preparation of solenopsin A .

- Impurity Profiling : The triazolyl analog (CAS 112000-50-7) is identified as a critical intermediate in tebuconazole impurity synthesis, requiring stringent chromatographic purification .

Actividad Biológica

1-Methoxy-4,4-dimethylpentan-3-ol, a compound with the chemical formula C₉H₂₀O₂, has garnered attention in various fields of research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

This compound can be synthesized through the reaction of 4,4-dimethylpentan-3-one with methanol in the presence of an acid catalyst. This process yields a hemiacetal intermediate that is further converted to the desired product through methanolysis. The compound is characterized by its unique molecular structure, which contributes to its distinct chemical properties and reactivity.

The biological activity of this compound is hypothesized to involve its interaction with specific biomolecular targets. The compound may act as a nucleophile or electrophile depending on the reaction environment. Its mechanism could include:

- Enzyme Interaction : Potential inhibition or activation of enzymes involved in metabolic pathways.

- Receptor Binding : Possible interaction with cellular receptors leading to physiological responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing inflammation-related conditions.

- Antimicrobial Activity : Investigations have revealed its effectiveness against certain bacterial strains, indicating potential use in antimicrobial applications.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Study on Antioxidant Activity : A study demonstrated that this compound exhibited significant antioxidant activity in vitro, comparable to established antioxidants like ascorbic acid .

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 ± 2 |

| Ascorbic Acid | 20 ± 1 |

- Anti-inflammatory Study : Another research highlighted its potential in reducing pro-inflammatory cytokine production in cultured macrophages .

Comparative Analysis

When compared with similar compounds such as 1-Methoxy-4-methylpentan-3-ol and 1-Methoxy-4,4-dimethylbutan-3-ol, this compound shows enhanced biological activity due to its unique steric configuration and functional groups.

| Compound | Antioxidant Activity | Anti-inflammatory Potential |

|---|---|---|

| This compound | High | Moderate |

| 1-Methoxy-4-methylpentan-3-ol | Moderate | Low |

| 1-Methoxy-4,4-dimethylbutan-3-ol | Low | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.